molecular formula C14H19NO4 B554298 Cbz-N-methyl-L-valine CAS No. 42417-65-2

Cbz-N-methyl-L-valine

Cat. No.: B554298
CAS No.: 42417-65-2
M. Wt: 265.3 g/mol
InChI Key: NNEHOKZDWLJKHP-LBPRGKRZSA-N
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Description

Cbz-N-methyl-L-valine, also known as (S)-N-(benzyloxycarbonyl)-N-methylvaline, is an organic compound used primarily in peptide synthesis. It is a derivative of valine, an essential amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is significant in organic chemistry due to its role in the synthesis of various peptides and other biologically active molecules .

Safety and Hazards

Cbz-N-methyl-L-valine is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation and avoid breathing vapors, mist, or gas . Personal protective equipment, including eyeshields, gloves, and type N95 (US) or type P1 (EN143) respirator filter, should be used .

Future Directions

Amino acids and amino acid derivatives like Cbz-N-methyl-L-valine have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .

Biochemical Analysis

Biochemical Properties

Cbz-N-methyl-L-valine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during these processes. For instance, it has been used as a reactant in the synthesis of cyclodepsipeptide destruxin E, a potent negative regulator of osteoclast morphology . The interaction of this compound with enzymes involved in peptide synthesis, such as proteases and peptidases, is crucial for its incorporation into larger peptide chains. These interactions typically involve the formation of peptide bonds, where the Cbz group serves as a protecting group to prevent unwanted side reactions.

Cellular Effects

This compound influences various cellular processes, particularly those related to protein synthesis and modification. In cells, it can affect the function of ribosomes and other components of the protein synthesis machinery. By incorporating into peptides, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. For example, its presence in synthetic peptides can modulate the activity of signaling molecules and receptors, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. At the molecular level, it binds to amino groups of amino acids, preventing them from reacting with other molecules during peptide bond formation. This selective protection allows for the stepwise synthesis of peptides. The Cbz group can be removed under specific conditions, such as catalytic hydrogenation, to yield the desired peptide product . Additionally, this compound can influence enzyme activity by acting as a substrate or inhibitor, depending on the context of the biochemical reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound maintains its protective function in peptide synthesis over extended periods, although its efficiency may decrease with prolonged exposure to harsh conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it is generally well-tolerated and can effectively participate in peptide synthesis without causing significant adverse effects. At high doses, there may be toxic or adverse effects, including potential disruptions in normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy in peptide synthesis plateaus beyond a certain concentration, indicating an optimal dosage range for its use in biochemical applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid and peptide metabolism. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which are responsible for cleaving peptide bonds and modifying peptides . These interactions can affect metabolic flux and the levels of various metabolites within cells. The compound’s role in these pathways highlights its importance in regulating protein synthesis and degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments where peptide synthesis occurs . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it participates in peptide synthesis. Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to ribosomes and other components of the protein synthesis machinery . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficiency in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-N-methyl-L-valine can be synthesized through several methods. One common approach involves the reaction of valine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Another method involves the use of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine (DIEA) to facilitate the reaction between valine and Cbz-Cl .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Cbz-N-methyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Cbz-N-methyl-L-valine is similar to other protected amino acids such as:

Uniqueness

The uniqueness of this compound lies in its specific protecting group, which offers stability under basic conditions and can be removed selectively through hydrogenolysis. This makes it particularly useful in multi-step peptide synthesis where orthogonal protection strategies are required .

Properties

IUPAC Name

(2S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEHOKZDWLJKHP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426827
Record name Cbz-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42417-65-2
Record name N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42417-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cbz-N-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, N-methyl-N-[(phenylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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